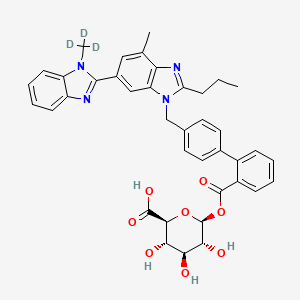
Telmisartan-d3 Acyl-b-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Telmisartan-d3 Acyl-b-D-glucuronide involves the incorporation of deuterium atoms into the Telmisartan molecule. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Telmisartan molecule.
Glucuronidation: Conjugation of the deuterated Telmisartan with glucuronic acid to form the acyl-b-D-glucuronide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of Telmisartan.
Automated Glucuronidation: Use of automated systems to conjugate the deuterated Telmisartan with glucuronic acid.
Chemical Reactions Analysis
Types of Reactions
Telmisartan-d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Telmisartan-d3 Acyl-b-D-glucuronide has several scientific research applications:
Pharmaceutical Testing: Used as a reference standard in pharmaceutical testing to ensure accurate results.
Metabolic Studies: Used in studies to understand the metabolism of Telmisartan and its derivatives.
Drug Development: Used in the development of new drugs targeting angiotensin II receptors.
Biological Research: Used in research to study the biological effects of Telmisartan and its metabolites.
Mechanism of Action
Telmisartan-d3 Acyl-b-D-glucuronide exerts its effects by targeting the angiotensin II type-1 (AT1) receptor. It binds to the AT1 receptor, inhibiting the action of angiotensin II, a vasoconstrictor that also stimulates the synthesis and release of aldosterone. This inhibition leads to a reduction in arterial blood pressure . Additionally, Telmisartan has partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), imparting anti-inflammatory, antiproliferative, and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Telmisartan Acyl-b-D-glucuronide: The unlabeled analogue of Telmisartan-d3 Acyl-b-D-glucuronide.
Losartan Acyl-b-D-glucuronide: Another angiotensin II receptor antagonist metabolite.
Valsartan Acyl-b-D-glucuronide: A metabolite of Valsartan, another angiotensin II receptor antagonist.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for more precise tracking and analysis in metabolic studies and pharmaceutical testing .
Properties
Molecular Formula |
C39H38N4O8 |
|---|---|
Molecular Weight |
693.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1/i3D3 |
InChI Key |
RCOBUBSULFIXAR-HMLYITHUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)CCC |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















